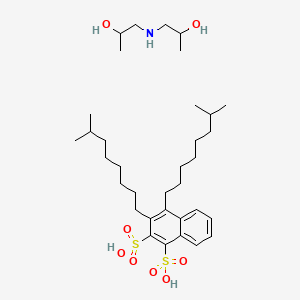
3,6-Dimethyl-1,2,4,5-tetrathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1,2,4,5-tetrathiane is an organosulfur compound with the molecular formula C₄H₈S₄ and a molecular weight of 184.366 g/mol . This compound is characterized by its unique structure, which includes a six-membered ring containing four sulfur atoms and two carbon atoms, each of which is substituted with a methyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-1,2,4,5-tetrathiane can be synthesized through the reaction of ethane-1,1-dithiol with sulfur in the presence of an oxidizing agent . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the tetrathiane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,2,4,5-tetrathiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted tetrathianes depending on the reagents used.
Scientific Research Applications
3,6-Dimethyl-1,2,4,5-tetrathiane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing rings.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique sulfur-containing structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1,2,4,5-tetrathiane involves its ability to undergo redox reactions, which can lead to the formation of reactive sulfur species. These reactive species can interact with biological molecules, potentially leading to antimicrobial effects . The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in both synthetic and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Ethane-1,1-dithiol: A precursor in the synthesis of 3,6-Dimethyl-1,2,4,5-tetrathiane.
1,2,4,5-Tetrathiane, 3,6-diethyl: A similar compound with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the stability of its sulfur-containing ring. This stability makes it particularly useful in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
75100-46-8 |
|---|---|
Molecular Formula |
C4H8S4 |
Molecular Weight |
184.4 g/mol |
IUPAC Name |
3,6-dimethyl-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3 |
InChI Key |
OLLSVBUNSGNIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1SSC(SS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















